3-(3-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
CAS No.: 478260-02-5
Cat. No.: VC4284547
Molecular Formula: C18H17NO3
Molecular Weight: 295.338
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 478260-02-5 |
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Molecular Formula | C18H17NO3 |
Molecular Weight | 295.338 |
IUPAC Name | 3-(3-methylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid |
Standard InChI | InChI=1S/C18H17NO3/c1-12-5-4-7-13(9-12)16(10-17(20)21)19-11-14-6-2-3-8-15(14)18(19)22/h2-9,16H,10-11H2,1H3,(H,20,21) |
Standard InChI Key | PKQAUOKQVRHJGS-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O |
Introduction
Overview of 3-(3-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
3-(3-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a chemical compound characterized by its complex structure and potential applications in medicinal chemistry. It is primarily recognized for its isoindole moiety, which is significant in various biological activities. The compound has garnered interest due to its potential therapeutic properties and its role in the synthesis of other bioactive molecules.
Synthesis
The synthesis of 3-(3-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step reactions that include the formation of the isoindole framework followed by functionalization at the propanoic acid moiety.
General Synthetic Route:
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Formation of Isoindole Core: This involves cyclization reactions starting from appropriate aniline derivatives.
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Functionalization: The introduction of the propanoic acid side chain is achieved through acylation or alkylation methods.
Biological Activity
Research indicates that compounds with isoindole structures exhibit a range of biological activities, including:
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Antioxidant Properties: Isoindole derivatives have shown potential as antioxidants, which can be beneficial in preventing oxidative stress-related diseases.
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Anticancer Activity: Some isoindole derivatives have been tested for their efficacy against various cancer cell lines, suggesting a promising avenue for cancer therapy.
Research Findings
Recent studies have focused on the pharmacological potential of isoindole derivatives, including:
Study | Findings |
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PMC10096136 | Investigated new isatin derivatives and their biological activity; highlighted the significance of isoindole structures in drug development. |
PMC6429199 | Explored antioxidant activities of various compounds, noting that isoindoles can enhance radical scavenging capabilities. |
Alfa Chemistry Report | Provided specifications and purity details for various isoindole derivatives, emphasizing their importance in synthetic organic chemistry. |
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